4-(4-Hydroxyphenyl)morpholin-3-one, also known as 4-(4-aminophenyl)morpholin-3-one, is an organic compound with the molecular formula CHNO. This compound features a morpholine ring substituted with a hydroxyphenyl group, making it of interest in various chemical and pharmaceutical applications. It is classified as an aromatic amine and a morpholine derivative, which are important in medicinal chemistry due to their biological activity.
The compound is derived from morpholine, a cyclic amine, which is widely used as a building block in organic synthesis. The specific CAS number for 4-(4-hydroxyphenyl)morpholin-3-one is 438056-69-0. Its classification includes:
The synthesis of 4-(4-hydroxyphenyl)morpholin-3-one typically involves the reduction of 4-(4-nitrophenyl)morpholin-3-one. The reduction process can be carried out using hydrogenation techniques. The key steps include:
The reaction conditions are critical for achieving high yields and purity of the final product. The use of water as a solvent not only enhances solubility but also promotes environmentally friendly practices.
The molecular structure of 4-(4-hydroxyphenyl)morpholin-3-one includes:
The primary reaction involving 4-(4-hydroxyphenyl)morpholin-3-one is its reduction from the nitro precursor. This transformation is crucial for synthesizing various pharmaceutical agents.
The reduction reaction typically involves:
The mechanism by which 4-(4-hydroxyphenyl)morpholin-3-one exerts its effects is primarily through interaction with biological targets such as enzymes or receptors in cellular pathways. The hydroxyl group on the phenyl ring enhances hydrogen bonding capabilities, increasing its affinity for target sites.
This compound has been noted for its role in synthesizing more complex molecules used in drug development, including anticoagulants like rivaroxaban .
4-(4-Hydroxyphenyl)morpholin-3-one finds applications primarily in medicinal chemistry:
This compound exemplifies the importance of heterocyclic chemistry in developing therapeutic agents with specific biological activities, showcasing its relevance in contemporary pharmaceutical research.
The reduction of the nitro group in N-aryl intermediates represents a critical step in synthesizing 4-(4-aminophenyl)morpholin-3-one, a direct precursor to 4-(4-hydroxyphenyl)morpholin-3-one. Catalytic hydrogenation using Pd/C (palladium on carbon) under H₂ atmosphere is the benchmark method, achieving near-quantitative yields (>95%) under mild conditions (25–50°C, 1–3 atm H₂). This method efficiently reduces aromatic nitro groups while typically preserving the morpholinone core’s integrity [1] [3]. However, substrates containing aryl halides (Cl, Br, I) face dehalogenation side reactions. For such cases, Raney nickel proves superior, minimizing dehalogenation while maintaining high reduction efficiency [1] [3].
Non-precious metal alternatives offer complementary selectivity:
Table 1: Nitro Reduction Methods for Aminophenyl-Morpholinone Intermediates
Method | Conditions | Yield (%) | Halogen Compatibility |
---|---|---|---|
Pd/C + H₂ | 25°C, 1 atm H₂, EtOH | >95 | Low (dehalogenation) |
Raney Ni + H₂ | 50°C, 3 atm H₂, THF | 90–93 | High |
Fe/AcOH | Reflux, 3 h | 85–88 | Moderate |
Na₂S (aq.) | 80°C, 1 h | 92* | High |
*Selective mono-reduction in dinitro compounds
Functionalization of the morpholinone core frequently employs Pd-catalyzed C–N coupling to form aryl-nitrogen bonds. BrettPhos and RuPhos ligands enable couplings of halogenated morpholinones with complex amines or phenols at ultra-low Pd loadings (0.05–0.5 mol%). Key advantages include [4]:
For O-arylation to install the 4-hydroxyphenyl group, copper(I) oxide catalyzes the reaction between 4-iodophenol and 3-amino morpholinone derivatives. Optimized conditions (DMSO, 110°C, 24 h) achieve 75–80% yield while avoiding expensive palladium catalysts [4].
Solvent selection critically impacts reaction kinetics, selectivity, and waste reduction. COSMO-RS computational modeling predicts optimal solvent mixtures by calculating activity coefficients and phase equilibria. For morpholinone synthesis, key findings include [5] [6]:
Table 2: Solvent Optimization via COSMO-RS Predictions
Reaction Step | Optimal Solvent System | Predicted Solubility (mol/L) | Experimental Yield (%) |
---|---|---|---|
Nitro reduction (Pd/C) | EtOH:H₂O (4:1) | 0.89 | 94 |
Morpholine ring closure | NMP | 1.25 | 93 |
Product crystallization | iPrOH:H₂O (7:3) | 0.12 (at 0°C) | 91* (recovery) |
Morpholinone ring construction traditionally employs diethanolamine derivatives with carbonylating agents (phosgene, carbonyl diimidazole), generating stoichiometric hazardous waste. Modern green protocols address this via:
Ethylene sulfate-mediated cyclization [2] [7]:
Principle-driven enhancements [7]:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0